This compound's role in scientific research stems from its interaction with biological targets and its potential to serve as a building block for more complex molecules. Notably, research highlights its potential as an intermediate in developing antitubercular agents and its ability to enhance the bioavailability of NAD+ precursors in mares .
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid is an organic compound characterized by its unique trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
This compound can be classified under the category of nicotinic acid derivatives and is noted for its incorporation of a trifluoromethoxy group, which enhances its biological activity and lipophilicity. It is cataloged in various chemical databases, including PubChem, where it is identified by the Chemical Identifier (CID) 24729991 .
The synthesis of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid typically involves several key steps:
These synthetic pathways are crucial for producing this compound for research and potential pharmaceutical applications.
The molecular formula for 6-[4-(trifluoromethoxy)phenyl]nicotinic acid is . The structure features:
The three-dimensional conformation of this molecule can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid can undergo several chemical reactions:
Understanding these reactions is essential for exploring the compound's synthetic versatility and potential modifications.
The mechanism of action for 6-[4-(trifluoromethoxy)phenyl]nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethoxy group enhances binding affinity due to increased lipophilicity and electronic effects, facilitating receptor activation or inhibition.
Experimental studies often utilize radiolabeled ligands to assess binding affinity and efficacy at various nAChR subtypes, providing insights into its pharmacological profile.
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid has potential applications in:
Its unique structure and properties make it a valuable candidate for further exploration in medicinal chemistry.
The strategic incorporation of the trifluoromethoxy group (-OCF₃) represents a critical challenge in the synthesis of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid due to the group's electron-withdrawing nature and hydrolytic sensitivity. Two principal synthetic routes have emerged for efficient -OCF₃ installation on the phenyl moiety prior to nicotinic acid ring formation:
Aryl Halide Trifluoromethoxylation: This method involves nucleophilic displacement of activated aryl halides using silver(I) trifluoromethoxide (AgOCF₃) under anhydrous conditions. While effective for regioselective introduction, the requirement for specialized reagents and moisture-free environments increases production costs. Typical yields range from 65-75% at the intermediate stage, with byproduct formation requiring careful purification [6].
Diazotization-OCF₃ Conversion: An alternative pathway employs diazonium intermediates generated from 4-aminophenyl precursors. Treatment with hexafluoroethane (C₂F₆) in the presence of copper catalysts facilitates -OCF₃ group transfer. This method offers superior atom economy but requires precise temperature control (-10°C to 0°C) to prevent diazonium decomposition. Process optimization has achieved yields up to 82% with reduced catalyst loadings (5 mol% CuI) [8].
Following -OCF₃ installation, the pyridine ring assembly proceeds via condensation reactions. A widely adopted method utilizes 1,1,1-trifluoro-4-alkoxy-3-buten-2-ones as building blocks, reacting with enaminonitrile intermediates under basic conditions. This approach enables regioselective formation of the 6-aryl substituted nicotinic acid core with controlled positioning of the carboxylic acid functionality at the 3-position. Microwave-assisted ring closure at 150°C significantly reduces reaction times from hours to minutes while maintaining yields >85% [2] [6].
Table 1: Comparative Analysis of Trifluoromethoxy Group Introduction Methods
Method | Reagents/Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Aryl Halide Displacement | AgOCF₃, DMF, 80°C, anhydrous | 65-75% | High regioselectivity | Moisture sensitivity, high cost |
Diazonium Conversion | NaNO₂/HCl, then C₂F₆/CuI, 0°C | 70-82% | Atom economy, lower reagent cost | Temperature sensitivity |
Direct Coupling | Pd(OAc)₂/XPhos, K₃PO₄, 100°C | 60-68% | Single-step from commercial halides | Requires specialized ligands |
Continuous flow technology has revolutionized the manufacturing scalability of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid by addressing key limitations of batch processing. The exothermic nature of several synthetic steps, particularly the ring-closing reactions and hydrolysis steps, creates significant safety challenges in traditional reactors. Flow reactors mitigate these risks through:
A demonstrated two-stage continuous process achieves 92% conversion efficiency: First, a Pd/C-packed column reactor facilitates catalytic hydrogenation of 2-chloro-6-[4-(trifluoromethoxy)phenyl]nicotinate at 80°C and 10 bar H₂ pressure. The intermediate stream then undergoes continuous hydrolysis in a titanium-silicate coated reactor at 150°C with 30% aqueous NaOH, achieving near-quantitative de-esterification in <8 minutes residence time. This integrated approach reduces total synthesis time from 48 hours in batch to under 2 hours while improving crude purity from 85% to 96% [3] [6].
Table 2: Flow Reactor Performance for Key Synthetic Steps
Reaction Step | Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time | Yield Improvement vs. Batch |
---|---|---|---|---|---|
Hydrogenative Dechlorination | Packed-bed (Pd/C) | 80 | 10 | 15 min | +22% conversion |
Ester Hydrolysis | Corroded coil reactor | 150 | 25 | 8 min | +35% rate acceleration |
Suzuki-Miyaura Coupling | Micromixer + tube | 100 | 15 | 5 min | +18% yield, reduced homocoupling |
Strategic manipulation of the carboxylic acid functionality through protection-deprotection sequences is essential for intermediate derivatization and purification. Methyl esterification serves as the predominant protection strategy, with several optimized protocols available:
For deprotection, alkaline hydrolysis remains the benchmark due to cost-effectiveness and scalability. Optimal conditions utilize 1.5-2.0 equivalents of lithium hydroxide in THF/water (3:1) at 25-40°C, achieving complete de-esterification within 30-90 minutes without compromising the trifluoromethoxy group. This mild approach demonstrates excellent functional group tolerance, preserving sensitive substituents that would degrade under traditional acidic or high-temperature saponification conditions [3].
Table 3: Functional Group Interconversion Efficiency
Transformation | Reagent System | Solvent | Time | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|
Esterification | H₂SO₄ (cat.), MeOH, reflux | Methanol | 24 h | 82 | 95 |
Esterification | DCC, DMAP, 0°C to rt | CH₂Cl₂ | 2 h | 98 | 99 |
Esterification | SOCl₂ then MeOH | Toluene → MeOH | 3 h total | 93 | 99.5 |
Hydrolysis | LiOH, THF/H₂O (3:1), 40°C | THF/Water | 45 min | 97 | 98.5 |
Hydrolysis | NaOH, dioxane/H₂O, 100°C | Dioxane/Water | 2 h | 89 | 97 |
The choice between solid-phase and solution-phase methodologies significantly impacts the synthetic efficiency and derivatization flexibility of 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid analogs:
Solution-Phase Synthesis employs a linear approach where pre-formed heterocyclic fragments are coupled prior to macrocyclization. While this allows thorough characterization of intermediates, the inherent rigidity imposed by the trifluoromethoxyphenyl-nicotinic acid structure creates significant cyclization challenges. Studies indicate <5% macrocyclization yields when employing standard coupling agents (HATU, PyBOP) on linear precursors containing pre-formed oxazole/thiazole units. The steric constraints around the carboxylic acid functionality combined with conformational restrictions severely limit ring-closing efficiency, rendering this approach impractical for complex analog generation [5].
Solid-Phase Synthesis circumvents these limitations by employing chlorotrityl chloride resin as a polymeric support. The carboxylic acid is anchored to the resin (loading: 0.8-1.2 mmol/g), enabling sequential amino acid couplings via Fmoc-strategy with DIC/HOBt activation. Following chain assembly, mild acidic cleavage (20% hexafluoroisopropanol in DCM) releases the linear precursor with preserved side-chain functionalities. Subsequent cyclization under high-dilution conditions (0.01 M) using PyAOP/N-methylmorpholine achieves 36-42% macrocyclization yields – representing a 7-9 fold improvement over solution-phase methods. This approach permits late-stage diversification at multiple positions, enabling efficient generation of structural analogs for structure-activity relationship studies [5] [9].
The resin-based approach demonstrates particular advantages for synthesizing peptide-heterocycle conjugates where the nicotinic acid moiety serves as a conformational constraint. Automated synthesis on Rink amide resin enables incorporation of up to five amino acid residues before nicotinic acid coupling, with overall isolated yields of 23-28% for target compounds after global deprotection. Solution-phase analogs of comparable complexity typically yield <5% due to cumulative purification losses and epimerization risks during fragment couplings [5].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach | Advantage Factor |
---|---|---|---|
Macrocyclization Yield | 36-42% | <5% | 7-9x |
Typical Purity (Crude) | 85-90% | 60-75% | 1.3-1.5x |
Analog Generation Capacity | >50 compounds/week | 5-10 compounds/week | 5-10x |
Solvent Consumption | 150-200 mL/mmol | 500-800 mL/mmol | 3-4x reduction |
Purification Complexity | Minimal (resin filtration) | Multiple chromatographic steps | Significant |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: